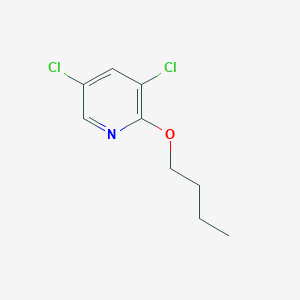

2-Butoxy-3,5-dichloropyridine

CAS No.:

Cat. No.: VC13586616

Molecular Formula: C9H11Cl2NO

Molecular Weight: 220.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11Cl2NO |

|---|---|

| Molecular Weight | 220.09 g/mol |

| IUPAC Name | 2-butoxy-3,5-dichloropyridine |

| Standard InChI | InChI=1S/C9H11Cl2NO/c1-2-3-4-13-9-8(11)5-7(10)6-12-9/h5-6H,2-4H2,1H3 |

| Standard InChI Key | WVGOJXKMUVLKHQ-UHFFFAOYSA-N |

| SMILES | CCCCOC1=C(C=C(C=N1)Cl)Cl |

| Canonical SMILES | CCCCOC1=C(C=C(C=N1)Cl)Cl |

Introduction

Structural and Nomenclature Insights

Molecular Architecture

The compound features a pyridine core with substituents at three positions:

-

2-position: A butoxy group ().

-

3- and 5-positions: Chlorine atoms .

This substitution pattern confers distinct electronic and steric properties, influencing reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions .

Systematic Nomenclature

-

IUPAC Name: 2-Butoxy-3,5-dichloropyridine.

-

Alternative Names:

Synthetic Methodologies

Alkoxylation-Chlorination Sequence

A widely cited route involves:

-

Alkoxylation: Reacting 2-chloropyridine with butanol under basic conditions (e.g., KOH) to form 2-butoxypyridine .

-

Chlorination: Treating 2-butoxypyridine with chlorine gas () in an aqueous alkaline medium (e.g., NaHCO) at 25–30°C. Iodine () catalyzes regioselective chlorination at the 3- and 5-positions .

Key Metrics:

| Step | Yield | Purity | Conditions |

|---|---|---|---|

| Alkoxylation | 65–90% | >95% | Reflux, 18–24 h |

| Chlorination | 90–95% | >96% | 25–30°C, pH 3–4 |

This method minimizes byproducts like 2,3-dichloro isomers, achieving >90% selectivity for 3,5-dichlorination .

Alternative Approaches

-

Hydrolysis-Chlorination: Hydrolyzing 2-chloropyridine to 2-hydroxypyridine followed by butoxylation and chlorination .

-

Vapor-Phase Distillation: Isolating 2-butoxy-3,5-dichloropyridine from isomer mixtures via steam distillation .

Physicochemical Properties

Basic Characteristics

Spectroscopic Data

Applications in Organic Synthesis

Pharmaceutical Intermediates

2-Butoxy-3,5-dichloropyridine is a precursor to:

-

2,5-Dichloropyridine: Via hydrolysis with HCl, yielding pharmaceuticals like anti-inflammatory agents .

-

Trichloropyridines: Further chlorination produces 2,3,5-trichloropyridine, a herbicide intermediate .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings. For example, boronic ester derivatives (e.g., 2-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) enable aryl-aryl bond formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume